5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol

Description

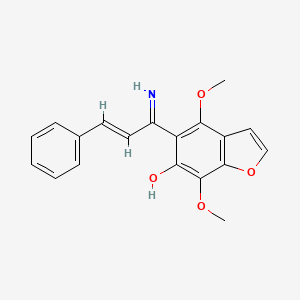

5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol is a benzofuran derivative characterized by a methoxy-substituted benzofuran core (positions 4 and 7) and a hydroxyl group at position 4. This compound’s structure suggests applications in medicinal chemistry, particularly due to the imino group’s capacity for hydrogen bonding and the phenylallyl moiety’s role in π-π interactions.

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

4,7-dimethoxy-5-[(E)-3-phenylprop-2-enimidoyl]-1-benzofuran-6-ol |

InChI |

InChI=1S/C19H17NO4/c1-22-17-13-10-11-24-18(13)19(23-2)16(21)15(17)14(20)9-8-12-6-4-3-5-7-12/h3-11,20-21H,1-2H3/b9-8+,20-14? |

InChI Key |

KNELKJGAARTELA-MKSCYRQDSA-N |

Isomeric SMILES |

COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=N)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=N)C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of Methoxy Groups: Methoxylation can be performed using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Attachment of the Imino-Phenylallyl Side Chain: This step involves the condensation of an appropriate amine with a phenylallyl halide under basic conditions to form the imino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Thiol ethers, amines, halides.

Scientific Research Applications

5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the benzofuran core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a benzofuran core with methoxy and hydroxyl groups with analogs from and . Key differences lie in the substituents at position 5:

Key Observations :

- Steric Bulk : Pyrazolyl analogs (e.g., 5a, 5b) feature bulkier substituents, which could reduce bioavailability compared to the target compound’s linear phenylallyl group.

Analysis :

- Yield Trends: Halogenated substituents (e.g., 5b with bromine, 5c with chlorine) show lower yields (39–57%) compared to non-halogenated analogs, suggesting synthetic challenges in introducing electron-withdrawing groups.

- Melting Points: Higher melting points (177–200°C) in halogenated compounds (5b, 5c) correlate with increased molecular symmetry and intermolecular forces. The target compound’s imino group may lower its melting point due to reduced crystallinity compared to pyrazolyl derivatives.

Stability and Reactivity

- Imino Group Stability: The imino moiety in the target compound may exhibit pH-dependent tautomerism, unlike the stable aromatic pyrazolyl or benzimidazole rings in analogs. This could affect its stability under physiological conditions.

- Synthetic Flexibility : Pyrazolyl derivatives () allow modular substitution via Suzuki coupling or cyclocondensation, whereas the target compound’s synthesis might require specialized imination strategies .

Q & A

What are the optimal synthetic routes for 5-(1-Imino-3-phenylallyl)-4,7-dimethoxybenzofuran-6-ol, and how can reaction conditions be systematically optimized?

Basic Research Focus : Synthesis pathway design and optimization.

Methodological Answer :

A plausible synthetic route involves multi-step functionalization of the benzofuran core. For example:

- Step 1 : Introduce methoxy groups at positions 4 and 7 via nucleophilic aromatic substitution under alkaline conditions (e.g., NaH/DMF) .

- Step 2 : Incorporate the 1-imino-3-phenylallyl moiety via a Schiff base formation or condensation reaction, using aldehydes and amines under nitrogen atmosphere to prevent oxidation .

- Optimization : Key parameters include solvent polarity (DMF enhances reactivity for aromatic systems), temperature (120–150°C for imine formation), and catalyst selection (e.g., Na₂S₂O₅ for stabilizing intermediates) . Reaction progress should be monitored via TLC or HPLC to isolate intermediates.

How can structural discrepancies in NMR data for this compound be resolved during characterization?

Advanced Research Focus : Analytical validation and spectral interpretation.

Methodological Answer :

Discrepancies in ¹H/¹³C-NMR data (e.g., unexpected splitting or shifts) may arise from tautomerism in the imino group or solvent effects. To address this:

- Use deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize the compound and reduce dynamic exchange effects .

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

- Perform 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for the benzofuran and allyl moieties .

What strategies ensure the compound’s stability under varying pH and temperature conditions?

Basic Research Focus : Physicochemical stability profiling.

Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the imino group).

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds. For storage, lyophilization under inert gas (N₂) is recommended to prevent oxidation .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Focus : Molecular docking and dynamics.

Methodological Answer :

- Target Selection : Prioritize enzymes with benzofuran-binding motifs (e.g., cytochrome P450 or kinases) based on structural analogs .

- Docking Workflow :

- Generate 3D conformers using SMILES/InChI inputs (e.g., from ) .

- Use AutoDock Vina for binding affinity calculations, focusing on hydrogen bonding (imidazole nitrogen) and hydrophobic interactions (phenyl ring) .

- Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns .

How to address contradictory bioactivity data across in vitro assays?

Advanced Research Focus : Data reconciliation and mechanistic analysis.

Methodological Answer :

Contradictions may arise from assay-specific conditions (e.g., redox-sensitive targets). Mitigation strategies include:

- Standardized Assays : Replicate tests under controlled O₂ levels (hypoxic chambers) to minimize imino group oxidation.

- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out nonspecific interactions .

- Cross-Validation : Compare results with structurally related compounds (e.g., methoxy-substituted benzofurans from ) to identify structure-activity trends .

What analytical methods validate regioselectivity in derivatization reactions?

Advanced Research Focus : Reaction mechanism elucidation.

Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace methoxy group incorporation (e.g., during aromatic substitution) .

- Mass Spectrometry (HRMS) : Detect isotopic patterns to confirm substitution sites. For example, a +16 Da shift indicates methoxy addition .

- X-ray Crystallography : Resolve ambiguity in regiochemistry by comparing experimental crystal structures with predicted models .

How to design a robust HPLC method for purity assessment?

Basic Research Focus : Analytical method development.

Methodological Answer :

- Column Selection : Use a C18 reverse-phase column for polar benzofuran derivatives.

- Mobile Phase : Optimize gradient elution with acetonitrile/water (0.1% TFA) to resolve imino and methoxy groups.

- Validation : Assess linearity (R² > 0.99), LOD/LOQ (≤0.1 µg/mL), and precision (RSD < 2%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.